2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a versatile compound with significant potential in various scientific fields. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro and fluoro groups, and a hydroxychroman moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reaction monitoring can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxychroman moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxychroman moiety yields quinones, while reduction of the benzamide core produces amines.
Scientific Research Applications
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxychroman moiety can interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity for these targets. The benzamide core can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-((4-hydroxyphenyl)methyl)benzamide: Similar structure but lacks the chroman ring.
2-chloro-6-fluoro-N-((4-hydroxybenzyl)methyl)benzamide: Similar structure with a benzyl group instead of the chroman ring.
Uniqueness
2-chloro-6-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzamide is unique due to the presence of the hydroxychroman moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-6-13(19)15(12)16(21)20-10-17(22)8-9-23-14-7-2-1-4-11(14)17/h1-7,22H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGHZJXVCOQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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